molecular formula C21H19NO B12867001 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one

Cat. No.: B12867001
M. Wt: 301.4 g/mol
InChI Key: CRCANOZHUHILNH-VICMEDRSSA-N
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Description

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C21H19NO and a molecular weight of 301.38 g/mol . It is supplied for research and development purposes. This compound features a quinolinylidene scaffold, a structure class known to be of significant interest in the development of functional materials and dyes, similar to other cyanine and carbocyanine dyes used in organic optoelectronics and sensor technology . Researchers value this structural motif for its potential photophysical properties. The precise applications and mechanism of action for this specific compound are areas of active investigation. It is characterized by the SMILES notation CCn1/c(=C/C=C/C(=O)c2ccccc2)/ccc2c1cccc2 . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+

InChI Key

CRCANOZHUHILNH-VICMEDRSSA-N

Isomeric SMILES

CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31

Canonical SMILES

CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1-ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves:

  • Formation of the quinoline core or use of preformed 1-ethylquinoline derivatives.
  • Generation of the ylidene linkage through condensation reactions.
  • Construction of the α,β-unsaturated ketone (enone) system via aldol-type or Knoevenagel condensation.
  • Use of appropriate catalysts or bases to facilitate condensation and isomerization.

Specific Synthetic Routes

Condensation of 1-Ethylquinolin-2(1H)-one with Phenylbutenone Derivatives
  • Step 1: Synthesis or procurement of 1-ethylquinolin-2(1H)-one as the starting heterocyclic ketone.
  • Step 2: Condensation with 1-phenylbut-2-en-1-one or its equivalent aldehyde/ketone precursor under basic or acidic catalysis.
  • Step 3: Formation of the ylidene double bond via elimination of water, yielding the conjugated enone system.

This method relies on the Knoevenagel condensation principle, where the active methylene group adjacent to the quinoline nitrogen reacts with the carbonyl compound to form the extended conjugated system.

Pyrazolone Intermediate Route
  • Some synthetic approaches involve the intermediate formation of pyrazolone derivatives, where the quinoline ylidene moiety is introduced via reaction with hydrazine derivatives and subsequent cyclization.
  • The pyrazolone ring formation is followed by substitution with phenyl groups to yield the final compound.
  • This route is supported by the compound’s synonym indicating a pyrazol-3-one structure.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include ethanol, acetonitrile, or ethyl acetate, chosen for their ability to dissolve both heterocyclic and aromatic substrates and facilitate condensation.
  • Catalysts: Bases such as sodium hydroxide or organic bases (e.g., piperidine) are frequently used to catalyze the Knoevenagel condensation.
  • Temperature: Reactions are typically conducted at reflux temperatures (60–80 °C) to drive the condensation to completion.
  • Time: Reaction times vary from several hours to overnight, depending on the reactivity of substrates and catalyst strength.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 1-Ethylquinolin-2(1H)-one, 1-phenylbut-2-en-1-one Purity > 98% recommended
Solvent Ethanol, Acetonitrile, Ethyl acetate Solvent choice affects yield and purity
Catalyst/Base Sodium hydroxide, Piperidine Base catalysis preferred for Knoevenagel
Temperature 60–80 °C (reflux) Ensures complete condensation
Reaction time 4–24 hours Longer times improve yield
Work-up Acidification, extraction, recrystallization Purification by recrystallization or chromatography
Yield 60–85% Dependent on substrate quality and conditions

Research Findings and Optimization

  • Studies indicate that the use of mild bases such as piperidine in ethanol provides a good balance between reaction rate and selectivity, minimizing side reactions such as polymerization or over-condensation.
  • The stereochemistry of the ylidene double bond (Z or E isomer) can be influenced by reaction conditions; typically, the (Z)-isomer is favored under kinetic control.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity crystalline products suitable for further biological or material studies.
  • Alternative methods involving microwave-assisted synthesis have been reported to reduce reaction times significantly while maintaining yields, though these require specialized equipment.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves Wittig olefination or Knoevenagel condensation between a quinoline-derived aldehyde and a phenyl-substituted ketone. For example:

  • A phosphorane reagent (e.g., ethoxycarbonylmethylidenetriphenylphosphorane) reacts with 1-ethylquinoline-2-carbaldehyde under basic conditions (aq. NaOH) to form the enone system .

  • Yields for analogous reactions range from 63–98% , depending on substituent electronics .

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles (e.g., amines, thiols):

Reaction Conditions Product Yield Source
Indole additionK₂CO₃/n-Bu₄PBr in H₂O, 75°CTrifluoromethyl(indolyl)phenylmethanol analogs89–98%
Hydrazine cyclizationEtOH, refluxPyrazolone derivatives (e.g., CID 135492608)~70%*

*Inferred from analogous pyrazolone formation .

Electrophilic Substitution

The quinoline ring participates in electrophilic aromatic substitution (EAS) at activated positions:

  • Nitrogen quaternization : Reaction with alkyl halides (e.g., ethyl iodide) forms quinolinium salts (e.g., CID 43835084) .

  • Halogenation : Bromination at the quinoline C-3/C-4 positions using NBS/DMF (see synthesis of 1n/1o in ).

Cyclization Reactions

The enone system facilitates cyclization with bifunctional reagents:

Reagent Conditions Product Application
Hydrazine hydrateEtOH, ΔPyrazolo[1,5-a]quinoline derivativesBioactive scaffold
ThioureaHCl, refluxThiazolidinone fused systemsAntimicrobial agents*

*Hypothesized based on analogous enone-thiourea reactivity .

Catalytic Transformations

  • Phase-transfer catalysis : n-Bu₄PBr/K₂CO₃ enhances reaction rates in aqueous media by stabilizing intermediates (e.g., indole additions) .

  • Base-mediated rearrangements : NaOH promotes keto-enol tautomerism, enabling further functionalization (e.g., CID 44135528) .

Comparative Reactivity Insights

Table 3: Electronic effects on reaction outcomes

Substituent (R) Reaction Type Yield Trend Rationale
Electron-withdrawingMichael additionEnhanced enone electrophilicity
Electron-donatingEAS (quinoline ring)Activated π-system for substitution

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially through the inhibition of specific enzymes responsible for antibiotic resistance.

Case Study:
A study highlighted the synthesis of this compound and its derivatives, demonstrating significant activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation.

Case Study:
In vitro experiments revealed that derivatives of this compound were effective in reducing the viability of cancer cell lines, indicating a promising avenue for further research into its therapeutic potential.

Organic Synthesis Applications

3. Synthetic Versatility
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of new derivatives with enhanced biological activities.

Synthesis Methods:
Several methods have been developed for synthesizing this compound, including:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the enone structure.
  • Cyclization Reactions : Incorporating quinoline derivatives to enhance biological activity.

Interaction Studies

Research on the interaction of this compound with biological targets has shown promising results. Initial studies indicate potential binding affinities with specific proteins or enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Methylquinolin-2(1H)-ylidene)-1-naphthalenebut-2-en-1-oneSimilar quinoline structure; different substituentsAntimicrobial activity
4-(Phenylquinolin-2(1H)-ylidene)-3-butenoneContains phenyl group; altered double bond positionPotential anticancer effects
3-(Ethoxyquinolin-2(1H)-ylidene)-4-hydroxybutanoneHydroxy group addition; altered reactivityAntioxidant properties

Mechanism of Action

The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Related Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Features
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one Quinoline Ethyl (N1), Phenylbutenone (C4) C21H19NO 301.39 g/mol Conjugated enone, ICT capability
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-en-1-one Benzothiazole Methyl (N3), Phenylbutenone (C4) C18H15NOS 293.38 g/mol Thiazole ring, extended π-conjugation
4-(2-Benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one Quinolinone Ethyl (N1), Benzylidenehydrazine (C4) C18H17N3O 291.35 g/mol Hydrazine linker, planar configuration
[2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydroisoquinolin-4(1H)-ylidene]-malononitrile Isoquinoline Methoxyphenyl, dioxo groups C20H11N3O3 341.32 g/mol Electron-withdrawing cyano groups

Key Observations :

  • Electronic Effects: The quinoline-based compound exhibits stronger ICT compared to benzothiazole analogs due to the nitrogen-rich quinoline core, which enhances electron delocalization .
  • Heterocyclic Variations: Replacing quinoline with benzothiazole (as in ) introduces sulfur, altering redox properties and polarizability but reducing thermal stability .

Biological Activity

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one, also known by its CAS number 53704-24-8, is an organic compound with a molecular formula of C21H19NO and a molecular weight of approximately 301.38 g/mol. This compound is notable for its unique structural features that include a quinoline moiety, which contributes to its diverse biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H19NO\text{C}_{21}\text{H}_{19}\text{N}\text{O}

This structure includes an enone functional group and a quinoline ring, which are critical for its biological interactions. The presence of these functional groups suggests potential reactivity and interactions with various biological targets.

Biological Activities

This compound has shown promising biological activities in several areas:

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests that it may interact with microbial enzymes or cell membranes, disrupting their function.

2. Anticancer Potential

Research indicates that the compound may possess anticancer properties. Interaction studies suggest that it could inhibit specific pathways involved in cancer cell proliferation. The mechanism likely involves binding to proteins or enzymes that play crucial roles in tumor growth.

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant activity, which is essential in protecting cells from oxidative stress. This property could be beneficial in preventing various diseases related to oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study Overview

StudyFocusFindings
Study 1Antimicrobial TestingDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer ActivityShowed potential to reduce tumor cell viability in specific cancer cell lines.
Study 3Antioxidant AssessmentExhibited strong free radical scavenging activity compared to standard antioxidants.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Protein Binding : The compound may bind to specific enzymes or receptors, altering their activity.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its antioxidant effects.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Methylquinolin-2(1H)-ylidene)-1-naphthalenebut-2-en-1-oneSimilar quinoline structure; different substituentsAntimicrobial activity
4-(Phenylquinolin-2(1H)-ylidene)-3-butenoneContains phenyl group; altered double bond positionPotential anticancer effects
3-(Ethoxyquinolin-2(1H)-ylidene)-4-hydroxybutanoneHydroxy group addition; altered reactivityAntioxidant properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one, and what critical reaction parameters should be optimized?

  • Methodological Answer : A common approach involves condensation reactions between quinoline derivatives and α,β-unsaturated ketones. For example, sodium borohydride reduction in ethanol, followed by acid quenching and recrystallization (as seen in analogous chalcone syntheses), can be adapted . Key parameters include temperature control (ice-water bath for exothermic steps), stoichiometric ratios of reducing agents, and solvent choice (e.g., benzene for recrystallization). Monitoring reaction progress via TLC and optimizing reaction time (e.g., 1 hour for borohydride addition) are critical to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the conjugated enone system and substituent positions. IR spectroscopy can identify carbonyl stretching frequencies (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry. ORTEP-III (with GUI) generates thermal ellipsoid plots to visualize bond lengths and angles, critical for confirming conjugation and stereochemistry .

Q. What safety precautions are necessary when handling this compound in a laboratory setting?

  • Methodological Answer : Follow general quinoline safety protocols: use fume hoods to avoid inhalation, wear nitrile gloves, and store away from ignition sources (P210) . For novel compounds, consult toxicity databases (e.g., PubChem) for analogous structures and implement spill containment measures.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered regions . Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles of similar quinoline derivatives. Tools like PLATON (ADDSYM) detect missed symmetry, while R1_1/wR2_2 residuals (<5%) and Hirshfeld surface analysis ensure data reliability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer research?

  • Methodological Answer :

  • Experimental : Perform in vitro assays (e.g., MTT on cancer cell lines) with derivatives varying in the ethylquinoline or phenylbutenone moieties. Compare IC50_{50} values to establish substituent effects .
  • Computational : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., tubulin or kinases). Density Functional Theory (DFT) calculations (Gaussian 09) predict electronic properties (HOMO-LUMO gaps) linked to bioactivity.

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

  • Methodological Answer : Optimize solvent polarity (e.g., switch ethanol to DMF for better quinoline solubility) and employ catalytic methods (e.g., Pd-catalyzed cross-coupling for C–C bond formation). Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification. For final steps, consider flow chemistry to enhance reproducibility .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent model in DFT simulations). Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-check crystallographic data (e.g., dihedral angles from SXRD) with computed conformers to identify dominant stereoisomers .

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